N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Select 311785-68-9 for glycogen phosphorylase a–PP1 inhibitor SAR: its methylsulfonyl group offers higher electrophilicity (Hammett σₘ ~+0.60) than aryl sulfonyl analogs, driving differential target engagement. The free carboxylic acid enables direct amidation without hydrolysis. With MW=321.35 Da, tPSA=92.3 Ų, and XLogP3=2.2, it occupies Rule-of-Five compliant chemical space. Procure ≥98% lots to minimize false positives in AlphaScreen, FP, or ITC assays.

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 311785-68-9
Cat. No. B2481326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine
CAS311785-68-9
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)
InChIKeyPYMPOUVCFQXMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (CAS 311785-68-9) for Targeted Library Design: Procurement-Grade Identity and Purity Benchmarks


N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (CAS 311785-68-9) is a synthetic N-arylsulfonyl-α-amino acid belonging to the substituted arylsulphonylglycine class, which has been claimed broadly in patents as inhibitors of the glycogen phosphorylase a–PP1 interaction [1]. Its core structure combines a glycine carboxylic acid warhead with an N-methylsulfonyl group and a 4-phenoxyphenyl substituent, yielding a molecular formula of C₁₅H₁₅NO₅S, a molecular weight of 321.35 g·mol⁻¹, and a computed XLogP3 of 2.2 [2]. Commercial sourcing data confirm that the molecule is routinely procurable at ≥95% purity from multiple vendors, with select suppliers documenting 98% purity by inventory guidance .

Why Generic N-Arylsulfonyl Glycine Substitution Fails: Structural Differentiators That Drive N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine Selection


Superficial interchange among N-arylsulfonyl glycine congeners—including the alanine homolog (CAS 1009535-60-7), the methyl ester prodrug form (CAS 311785-70-3), and sulfonyl-varied analogs—is unreliable because even single-atom perturbations (methyl addition on the α-carbon or esterification of the carboxylic acid) alter hydrogen-bond donor/acceptor counts, topological polar surface area (tPSA), lipophilicity, and metabolic liability [1]. Furthermore, the identity of the sulfonyl group (methylsulfonyl vs. 4-methylphenylsulfonyl vs. phenylsulfonyl) controls electrophilic character at sulfur, which has been correlated with differential suppression of glycogen phosphorylase a–PP1 interaction in the broader arylsulphonylglycine patent class [2]. The quantitative evidence below establishes where this specific compound diverges from its closest neighbors, thereby enabling data-driven procurement for structure-activity relationship (SAR) exploration, fragment-based screening, or focused library construction.

Quantitative Differentiation of N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (311785-68-9) Versus Structural Analogs: A Procurement Decision Matrix


Physicochemical Divergence: Free Acid vs. Methyl Ester Analogs Governs Solubility and Conjugation Potential

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (free acid; 311785-68-9) differs critically from its methyl ester analog (311785-70-3). The free acid possesses one hydrogen-bond donor (HBD) and a tPSA of 92.3 Ų, whereas the methyl ester has zero HBDs and a reduced tPSA of 72.9 Ų [1]. This translates to a computed logP shift from 2.2 (free acid) to approximately 3.4 (methyl ester) [1][2]. The presence of the ionizable carboxylic acid in the free acid enables salt formation, aqueous solubility tuning, and direct amide bond conjugation without a deprotection step—features absent in the ester.

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Glycine vs. Alanine Scaffold: Rotatable Bond and Steric Profiles Differentiate 311785-68-9 from the α-Methyl Homolog

Compared to its alanine homolog (N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine, CAS 1009535-60-7), the glycine derivative (311785-68-9) contains one fewer sp³ carbon center, resulting in a rotatable bond count of 6 versus 7 and a molecular weight reduction of 14 Da (321.3 vs. 335.4) [1]. This modest but measurable decrease in molecular complexity reduces conformational entropy and may yield a favorable ligand efficiency index when normalized by heavy-atom count.

Structure-Activity Relationship Ligand Efficiency Scaffold Optimization

Sulfonyl Substituent Identity: Methylsulfonyl vs. 4-Methylphenylsulfonyl Alters Electrophilicity and Steric Demand

Within the arylsulphonylglycine patent class, the methylsulfonyl substituent (present in 311785-68-9) provides a smaller steric profile and distinct electronic character compared to the 4-methylphenylsulfonyl (tosyl) analog. The methylsulfonyl group exerts a stronger electron-withdrawing inductive effect (σₘ ≈ +0.60) than the 4-methylphenylsulfonyl group, where the aryl ring partially attenuates the sulfur electrophilicity [1]. This electronic differentiation has been exploited in glycogen phosphorylase a–PP1 disruption assays, where sulfonyl variation modulated inhibitory potency by >10-fold across congeneric series [2].

Electrophilic Warhead Tuning Selectivity Profiling Sulfonamide SAR

Commercial Purity Transparency: Verified 98% Purity Grade Supports Reproducible SAR and In Vitro Assay Data

Leyan (Shanghai Haohong) lists CAS 311785-68-9 with an inventory guidance purity of 98%, exceeding the typical 95% specification found for both the methyl ester analog (311785-70-3) and the alanine analog (1009535-60-7) across common vendor catalogs . Higher starting purity reduces the likelihood of confounding biological assay results attributable to impurities and minimizes the need for in-house repurification prior to dose-response or selectivity profiling.

Quality Control Reproducibility Assay-Grade Procurement

Application Scenarios for N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (311785-68-9): SAR, Library Design, and Target-Focused Screening


Glycogen Phosphorylase a–PP1 Interaction Antagonist Lead Optimization

The arylsulphonylglycine patent family (US 8,232,312 B2) explicitly claims compounds that suppress the glycogen phosphorylase a–GL subunit of PP1 interaction, a mechanism implicated in hepatic glucose output regulation [1]. N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine, bearing a methylsulfonyl group with distinct electronic character, serves as a direct input for SAR exploration within this chemotype. Its free carboxylic acid functionality allows direct amidation to diversify the glycine terminus without a hydrolysis step, accelerating analog synthesis cycles.

Covalent and Reversible Sulfonamide Warhead Profiling

The methylsulfonyl group has a higher Hammett σₘ (~+0.60) than aryl sulfonyl counterparts, yielding a more electrophilic sulfur center [2]. This property makes 311785-68-9 a preferable scaffold for medicinal chemistry campaigns that systematically probe the relationship between sulfonyl electrophilicity and target cysteine/lysine engagement kinetics in biochemical or cellular thermal shift assays.

Focused Screening Library Construction with Physicochemically Optimized Monomers

With a molecular weight of 321.35 Da, tPSA of 92.3 Ų, and XLogP3 of 2.2, the compound occupies a favorable region of drug-like chemical space (Rule of Five compliant) [3]. Its single hydrogen-bond donor and six rotatable bonds provide balanced flexibility for target binding. These computed metrics support its inclusion in lead-like or fragment-elaboration libraries where the combination of the 4-phenoxyphenyl hydrophobic anchor and the methylsulfonyl-glycine polar terminus is desired.

Reproducible Biochemical Assay Development Requiring High-Purity Starting Material

The documented 98% purity inventory (Leyan Catalog No. 1732954) surpasses the typical 95% industry specification for close analogs . Procuring this higher-purity lot minimizes impurity-driven false positives or potency shifts in sensitive biochemical readouts such as fluorescence polarization, AlphaScreen, or ITC, directly addressing reproducibility requirements in academic and industrial screening laboratories.

Quote Request

Request a Quote for N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.